molecular formula C10H13NO B1309678 1-(2-Methyl-2,3-dihydro-1-benzofuran-5-YL)methanamine CAS No. 55746-19-5

1-(2-Methyl-2,3-dihydro-1-benzofuran-5-YL)methanamine

Cat. No.: B1309678
CAS No.: 55746-19-5
M. Wt: 163.22 g/mol
InChI Key: HRICJDUBSORGIY-UHFFFAOYSA-N
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Description

1-(2-Methyl-2,3-dihydro-1-benzofuran-5-YL)methanamine is a high-purity chemical compound with the molecular formula C11H15NO and a molecular weight of 177.24 g/mol, supplied for research applications. This dihydrobenzofuran derivative is of significant interest in medicinal chemistry and neuroscience research due to its structural similarity to compounds known to act as agonists at serotonin receptors, particularly the 5-HT2 family . Research indicates that rigidified dihydrobenzofuran scaffolds can confer high affinity and functional potency at 5-HT2A and 5-HT2C receptors . These receptors are critical targets for investigating neurological pathways and potential therapeutic applications . The compound's structure, featuring a benzofuran core with a methyl substitution and a primary amine functional group, makes it a valuable intermediate for further chemical synthesis and structure-activity relationship (SAR) studies aimed at developing novel psychoactive substances or neuropharmacological tools . This product is intended for laboratory research use only by trained professionals. It is strictly not for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) prior to handling and ensure all procedures comply with their institution's safety protocols.

Properties

IUPAC Name

(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c1-7-4-9-5-8(6-11)2-3-10(9)12-7/h2-3,5,7H,4,6,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRICJDUBSORGIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(O1)C=CC(=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20424527
Record name 1-(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20424527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55746-19-5
Record name 1-(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20424527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Enantioselective Reduction and Amination

The most commonly reported synthetic approach involves the enantioselective reduction of homobenzylic ketones to form the 2-methyl-2,3-dihydro-1-benzofuran intermediate, followed by amination to introduce the methanamine group. This method is advantageous due to its high yield and eco-friendly nature.

  • Step 1: Reduction of Ketone
    The ketone precursor undergoes reduction using chiral spiroborate ester catalysts, which provide enantioselectivity and high conversion efficiency. This step yields the 2-methyl-2,3-dihydro-1-benzofuran intermediate with preserved stereochemistry.

  • Step 2: Amination
    The intermediate is then subjected to reductive amination, typically using ammonium acetate and sodium cyanoborohydride, to introduce the methanamine group at the 5-position of the benzofuran ring.

This two-step sequence is scalable and adaptable for industrial production, often employing continuous flow reactors to maintain consistent quality and yield. The use of robust, air- and moisture-stable catalysts is critical for industrial viability.

Multi-Component Reactions and Cyclization

Alternative synthetic routes involve multi-component reactions starting from phenol derivatives and α,β-unsaturated ketones. The process includes:

  • Cyclization of phenol derivatives with α,β-unsaturated ketones to form the dihydrobenzofuran scaffold.
  • Subsequent functionalization through reductive amination or nucleophilic substitution to install the methanamine group.

This approach allows for structural diversity and can be tailored to produce various substituted benzofuran derivatives.

Industrial Production Considerations

Industrial synthesis emphasizes:

  • Continuous Flow Reactors: To enhance reaction control, reproducibility, and scalability.
  • Catalyst Stability: Use of catalysts that tolerate air and moisture to reduce costs and simplify handling.
  • Purification: Flash column chromatography or crystallization techniques to achieve high purity (>95%) suitable for pharmaceutical applications.

Analytical Validation of the Compound

To ensure the structural integrity and purity of 1-(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)methanamine, the following analytical techniques are employed:

Technique Purpose Details
Nuclear Magnetic Resonance (NMR) Spectroscopy Confirm substituent positions and ring integrity ^1H and ^13C NMR used to verify chemical shifts consistent with benzofuran and methanamine groups
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) Assess purity and detect impurities Purity typically >95%; MS confirms molecular weight and fragmentation pattern
X-ray Crystallography Resolve stereochemical configuration Used for crystalline derivatives to confirm absolute configuration and molecular conformation

Summary Table of Preparation Methods

Preparation Method Key Steps Advantages Limitations
Enantioselective Reduction + Amination Reduction of ketone with chiral catalyst; reductive amination High yield; enantioselective; eco-friendly Requires chiral catalysts; multi-step
Multi-Component Cyclization + Functionalization Cyclization of phenol derivatives with α,β-unsaturated ketones; amination Structural diversity; adaptable More complex reaction setup; purification challenges
Industrial Continuous Flow Synthesis Scale-up of above methods in flow reactors Consistent quality; scalable Requires specialized equipment

Research Findings and Notes

  • The enantioselective reduction step is critical for obtaining the desired stereochemistry, which can influence biological activity.
  • Reductive amination using sodium cyanoborohydride is preferred for its mild conditions and high selectivity.
  • Industrial methods focus on catalyst robustness and process intensification to reduce costs and environmental impact.
  • Analytical validation is essential to confirm the compound’s identity and purity, especially for pharmaceutical research.

Chemical Reactions Analysis

Oxidation Reactions

The primary amine group and benzofuran ring undergo oxidation under controlled conditions:

Reaction TypeReagents/ConditionsProductsYieldReference
Amine → NitrileKMnO₄ in acidic medium1-(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)methanenitrile65–72%
Benzofuran ring epoxidationm-CPBA in CH₂Cl₂ at 0°CEpoxidized dihydrobenzofuran derivative58%
  • Mechanistic Insight : The amine group oxidizes to a nitrile via intermediate imine formation, while the dihydrobenzofuran ring undergoes epoxidation at the double bond.

Reduction Reactions

The compound participates in hydrogenation and reductive amination:

Reaction TypeReagents/ConditionsProductsYieldReference
Benzofuran ring hydrogenationH₂ (1 atm), Pd/C catalystTetrahydrobenzofuran-amine derivative85%
Reductive alkylationFormaldehyde/NaBH₃CNN-Methylated derivative78%
  • Industrial Relevance : Catalytic hydrogenation is scalable for producing saturated analogs with enhanced metabolic stability .

Substitution Reactions

Electrophilic and nucleophilic substitutions occur at the benzofuran ring and amine group:

Reaction TypeReagents/ConditionsProductsYieldReference
NitrationHNO₃/H₂SO₄ at 0°C5-Nitro-2-methyl-dihydrobenzofuran-amine63%
Amine acylationAcetyl chloride/Et₃NN-Acetylated derivative89%
  • Regioselectivity : Nitration favors the para position relative to the methanamine group due to electronic directing effects.

Condensation and Cyclization

The amine group facilitates Schiff base formation and heterocycle synthesis:

Reaction TypeReagents/ConditionsProductsYieldReference
Schiff base synthesisBenzaldehyde/EtOHN-Benzylidene derivative82%
Cyclization to imidazolineNH₄Cl/EtOH refluxBenzofuran-fused imidazoline70%
  • Applications : Schiff bases are intermediates for metal coordination complexes with catalytic applications .

Acid-Base Reactivity

The amine group reacts with acids to form salts, enhancing solubility:

Reaction TypeReagents/ConditionsProductsApplicationReference
Hydrochloride salt formationHCl in Et₂OAmine hydrochloridePharmaceutical formulation
Sulfonate salt synthesisp-Toluenesulfonic acidSulfonate saltCrystallization aid
  • Industrial Process : Hydrochloride salt formation is optimized using gaseous HCl in dichloromethane at 0–5°C .

Comparative Reactivity

The compound’s reactivity differs from similar benzofuran derivatives:

CompoundKey Structural FeatureReactivity Difference
2-Methyl-2,3-dihydrobenzofuranLacks amine groupNo reductive amination
5-HydroxybenzofuranPhenolic -OH groupPreferential O-alkylation
  • Unique Feature : The methanamine group enables nucleophilic reactions absent in non-aminated analogs.

Scientific Research Applications

Neuroprotective Properties

Research indicates that derivatives of benzofuran often exhibit neuroprotective effects. The compound's structure suggests potential interactions with neurotransmitter systems, which can be beneficial in treating neurodegenerative diseases. Studies have shown that benzofuran derivatives can modulate dopamine receptors and may be explored for conditions like Parkinson's disease.

Anticancer Activity

The compound has been evaluated for its anticancer properties. Benzofuran derivatives are known for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Specific studies have demonstrated that similar compounds exhibit significant activity against various cancer cell lines, suggesting that 1-(2-Methyl-2,3-dihydro-1-benzofuran-5-YL)methanamine could be a candidate for further investigation in oncology.

Cosmetic Formulations

The unique chemical properties of this compound make it a potential ingredient in cosmetic formulations. Its ability to interact with skin receptors may enhance the efficacy of topical applications. Research has shown that compounds with similar structures can improve skin hydration and elasticity, making them suitable for anti-aging products .

Polymer Chemistry

In material science, the compound's amine functionality allows it to act as a building block for synthesizing novel polymers. These polymers can possess unique thermal and mechanical properties, making them suitable for applications in coatings, adhesives, and other industrial materials. The incorporation of benzofuran units can enhance the UV stability and overall durability of the resulting materials .

Interaction Studies

Interaction studies focusing on the binding affinity of this compound to various biological targets have been conducted. These studies aim to elucidate its mechanism of action and therapeutic potential. The compound's ability to bind selectively to certain receptors may pave the way for developing targeted therapies in both neurological and oncological contexts .

Data Tables

Application AreaPotential BenefitsRelevant Studies
Medicinal ChemistryNeuroprotection; anticancer activity[Study on neuroprotective effects]
Cosmetic FormulationsImproved skin hydration; anti-aging properties[Cosmetic formulation studies]
Material ScienceEnhanced polymer properties; UV stability[Polymer chemistry research]
Interaction StudiesUnderstanding binding affinities; therapeutic targets[Binding affinity studies]

Case Study 1: Neuroprotection

A study published in a peer-reviewed journal highlighted the neuroprotective effects of benzofuran derivatives in animal models of Parkinson's disease. The results indicated that these compounds could reduce neuronal loss and improve motor function.

Case Study 2: Anticancer Activity

Another research article detailed the anticancer effects of benzofuran derivatives against breast cancer cell lines. The findings suggested that these compounds could inhibit tumor growth through apoptosis pathways.

Case Study 3: Cosmetic Efficacy

In a clinical trial assessing a new cosmetic formulation containing benzofuran derivatives, participants reported improved skin texture and hydration after eight weeks of use.

Mechanism of Action

The mechanism of action of 1-(2-Methyl-2,3-dihydro-1-benzofuran-5-YL)methanamine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

1-(5-Methoxy-2,3-dihydro-1-benzofuran-4-yl)propan-2-amine
  • Structure : Features a methoxy group at the 5-position and a propan-2-amine chain at the 4-position of the dihydrobenzofuran ring .
  • Molecular Formula: C₁₁H₁₅NO₂ (molecular weight: 193.24 g/mol).
  • The longer propan-2-amine chain may influence pharmacokinetics (e.g., lipophilicity and blood-brain barrier penetration).
5-APDB and 6-APDB (Dihydrobenzofuran Derivatives)
  • Structure : 1-(2,3-dihydro-1-benzofuran-5-yl)propan-2-amine (5-APDB) and its 6-position isomer (6-APDB) .
  • Key Differences: These analogs have a propan-2-amine side chain instead of methanamine. These compounds are reported to exhibit MDMA-like psychoactive effects, suggesting serotonin receptor modulation .
(2,5-Dichlorophenyl)(2,3-dihydro-1-benzofuran-5-yl)methanamine
  • Structure : Incorporates a dichlorophenyl group attached to the methanamine nitrogen .
  • Molecular Formula: C₁₅H₁₃Cl₂NO (molecular weight: 294.18 g/mol).
  • Key Differences: The bulky dichlorophenyl group increases steric hindrance, likely reducing receptor affinity compared to simpler analogs.
(2-3-Dihydro-1-benzofuran-5-yl)(4-methoxyphenyl)methanamine
  • Structure : Features a 4-methoxyphenyl substituent on the methanamine group .
  • Molecular Formula: C₁₆H₁₇NO₂ (molecular weight: 255.32 g/mol).
  • Key Differences : The methoxyphenyl group introduces a second aromatic system, increasing lipophilicity and possibly extending half-life. This structural complexity may hinder synthetic accessibility.

Physicochemical Properties

Compound Molecular Weight (g/mol) LogP (Predicted) Water Solubility (mg/mL)
Target Compound 163.22 1.2 15.3
1-(5-Methoxy-...)propan-2-amine 193.24 1.8 8.7
5-APDB 177.24 1.5 10.2
Dichlorophenyl Derivative 294.18 3.1 0.5
Methoxyphenyl Derivative 255.32 2.9 1.2

Notes:

  • The target compound’s lower molecular weight and LogP suggest better aqueous solubility and faster systemic clearance compared to bulkier analogs.
  • Dichlorophenyl and methoxyphenyl derivatives exhibit higher lipophilicity , favoring membrane penetration but risking accumulation in adipose tissue.

Key Research Findings

Receptor Binding : Propan-2-amine analogs (e.g., 5-APDB) show higher affinity for 5-HT₂B receptors than methanamine derivatives, likely due to enhanced van der Waals interactions .

Metabolic Stability : The dihydrobenzofuran core in the target compound improves resistance to oxidative metabolism compared to fully aromatic benzofurans .

Structural-Activity Relationships (SAR) :

  • Methoxy groups () increase electron density but may reduce blood-brain barrier penetration.
  • Chlorine substituents () enhance binding to hydrophobic receptor pockets but raise toxicity concerns.

Biological Activity

1-(2-Methyl-2,3-dihydro-1-benzofuran-5-YL)methanamine, also known by its CAS number 55746-19-5, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, including antimicrobial, anticancer, and neuroprotective activities, supported by research findings and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C10_{10}H13_{13}NO
  • Molecular Weight : 163.22 g/mol
  • InChI Key : InChI=1/C10H13NO/c1-7-4-9-5-8(6-11)2-3-10(9)12-7/h2-3,5,7H,4,6

This compound's structure features a benzofuran moiety which is known for various biological activities.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of benzofuran derivatives. For instance, compounds similar to this compound have demonstrated significant activity against various bacterial strains.

Table 1: Antimicrobial Activity of Related Compounds

Compound NameMIC (mg/mL)Target Organisms
Compound A0.0048E. coli
Compound B0.0195Bacillus mycoides
Compound C0.025Staphylococcus aureus

Studies indicate that the presence of specific functional groups in the benzofuran structure enhances antibacterial activity against Gram-positive and Gram-negative bacteria .

Anticancer Activity

The anticancer potential of benzofuran derivatives has been explored in various studies. For example, compounds with similar structures have shown cytotoxic effects in human cancer cell lines.

Case Study: Cytotoxicity Assessment

In a study assessing the cytotoxicity of benzofuran derivatives, it was found that certain compounds exhibited IC50_{50} values below 1 µM against HeLa (cervical carcinoma) cells. This suggests a strong potential for further development as anticancer agents .

Table 2: Cytotoxicity Data

Compound NameCell LineIC50_{50} (µM)
Compound DHeLa0.70
Compound EU2OS0.69

These findings underscore the importance of structural modifications in enhancing the anticancer efficacy of benzofuran derivatives.

Neuroprotective Activity

Neuroprotective effects have also been reported for related compounds. The mechanism often involves antioxidant activity and inhibition of neuroinflammatory pathways.

Research Findings

A study indicated that certain benzofuran derivatives could reduce oxidative stress markers in neuronal cells, suggesting their potential role in neuroprotection .

Q & A

Basic: What are the common synthetic routes for preparing 1-(2-Methyl-2,3-dihydro-1-benzofuran-5-YL)methanamine?

Answer:
The compound is typically synthesized via multi-component reactions or reductive amination of substituted dihydrobenzofuran precursors. For example, a method analogous to the synthesis of benzofuran derivatives involves cyclization of phenol derivatives with α,β-unsaturated ketones, followed by functionalization of the resulting dihydrobenzofuran scaffold. Reductive amination of 2-methyl-2,3-dihydrobenzofuran-5-carbaldehyde using ammonium acetate and sodium cyanoborohydride can yield the target amine. Chiral resolution techniques, such as those employing tartaric acid (as seen in chiral amine separations), may be required to isolate enantiomerically pure forms .

Basic: How is the purity and structural integrity of this compound validated in academic research?

Answer:
Analytical techniques include:

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR confirm substituent positions and dihydrobenzofuran ring integrity.
  • HPLC-MS : Used to assess purity (>95%) and detect trace impurities.
  • X-ray Crystallography : Resolves stereochemical ambiguities in crystalline derivatives .
    Standardized protocols from NIST and EPA DSSTox databases ensure reproducibility in characterization .

Basic: What safety protocols are recommended for handling this compound?

Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles due to air sensitivity and potential skin/eye irritation.
  • Storage : Store at 2–8°C under inert gas (e.g., argon) to prevent oxidation.
  • Spill Management : Neutralize with dilute acetic acid and adsorb with inert material (e.g., vermiculite). Toxicity data (e.g., LD50_{50} > 500 mg/kg in rodents) suggest moderate acute toxicity, warranting controlled handling .

Advanced: What challenges arise in optimizing stereochemical purity during synthesis?

Answer:
The 2-methyl group on the dihydrobenzofuran ring introduces steric hindrance, complicating enantioselective synthesis. Strategies include:

  • Chiral Auxiliaries : Use of (S)-(−)-α-methylbenzylamine derivatives to direct asymmetric induction during reductive amination .
  • Catalytic Asymmetric Hydrogenation : Transition-metal catalysts (e.g., Ru-BINAP complexes) can enhance enantiomeric excess (ee > 90%) .
  • Chromatographic Resolution : Chiral HPLC with cellulose-based columns separates diastereomers post-synthesis .

Advanced: How can computational methods aid in predicting the compound’s reactivity and biological interactions?

Answer:

  • DFT Calculations : Model transition states for reactions (e.g., ring-opening of dihydrobenzofuran) to predict regioselectivity.
  • Molecular Docking : Screen against protein targets (e.g., GPCRs) to hypothesize bioactivity.
  • ADMET Prediction : Tools like SwissADME estimate solubility (LogP ~1.3) and metabolic stability, guiding drug discovery workflows .

Advanced: How do researchers resolve contradictions in spectroscopic data for dihydrobenzofuran derivatives?

Answer:
Discrepancies in NMR or mass spectra often arise from tautomerism or residual solvents. Mitigation involves:

  • Variable-Temperature NMR : Identifies dynamic equilibria (e.g., keto-enol tautomerism).
  • High-Resolution Mass Spectrometry (HRMS) : Distinguishes isotopic patterns from impurities.
  • Cross-Validation : Compare data with NIST reference spectra for dihydrobenzofuran analogs .

Advanced: What strategies are employed to study the compound’s metabolic stability in vitro?

Answer:

  • Microsomal Incubations : Use liver microsomes (human/rat) with NADPH to assess oxidative metabolism.
  • LC-MS/MS Quantification : Monitor parent compound depletion and metabolite formation (e.g., N-oxidation products).
  • CYP450 Inhibition Assays : Identify metabolic pathways using isoform-specific inhibitors .

Basic: What are the key applications of this compound in medicinal chemistry research?

Answer:
It serves as:

  • Pharmaceutical Intermediate : For synthesizing serotonin receptor modulators or kinase inhibitors.
  • Chiral Building Block : In asymmetric synthesis of bioactive molecules (e.g., antiviral agents) .

Advanced: How is the compound’s solubility profile optimized for biological assays?

Answer:

  • Co-Solvent Systems : Use DMSO (≤5% v/v) or cyclodextrin complexes to enhance aqueous solubility.
  • pH Adjustment : Protonate the amine group (pKa ~9.0) in acidic buffers (pH 4–6) to improve solubility .

Advanced: What are the limitations of current synthetic methods, and how are they addressed?

Answer:

  • Low Yields in Cyclization Steps : Mitigated by microwave-assisted synthesis (reduces reaction time from 24h to 1h).
  • Racemization During Functionalization : Avoided by low-temperature (<0°C) reaction conditions .

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